Methyl 4-ethylbenzoate
Overview
Description
Methyl 4-ethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₂. It is an ester derived from 4-ethylbenzoic acid and methanol. This compound is known for its pleasant aromatic odor and is used in various applications, including as a fragrance ingredient and an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethylbenzoate can be synthesized through the esterification of 4-ethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation. The product is then purified through distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-ethylbenzoic acid.
Reduction: Reduction of the ester group can yield 4-ethylbenzyl alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed:
Oxidation: 4-ethylbenzoic acid.
Reduction: 4-ethylbenzyl alcohol.
Substitution: Products like 4-nitro-4-ethylbenzoate or 4-bromo-4-ethylbenzoate.
Scientific Research Applications
Methyl 4-ethylbenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in studies involving enzyme kinetics and metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its ester functionality.
Industry: Employed as a fragrance ingredient and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 4-ethylbenzoate involves its interaction with enzymes and other molecular targets. For instance, in biological systems, it can be hydrolyzed by esterases to produce 4-ethylbenzoic acid and methanol. The ester group allows it to participate in various biochemical pathways, including those involving cytochrome P450 enzymes .
Comparison with Similar Compounds
Ethyl 4-methylbenzoate: Similar in structure but with an ethyl group on the ester instead of a methyl group.
Methyl 4-methylbenzoate: Similar but with a methyl group on the aromatic ring instead of an ethyl group.
Uniqueness: Methyl 4-ethylbenzoate is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the ethyl group on the aromatic ring can affect its physical properties, such as boiling point and solubility, compared to its methyl-substituted counterparts .
Properties
IUPAC Name |
methyl 4-ethylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-6-9(7-5-8)10(11)12-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAABRJFUDNBRJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223858 | |
Record name | Benzoic acid, 4-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-20-7 | |
Record name | Benzoic acid, 4-ethyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-ethyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-ethyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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